

# Dalbergin: A Comprehensive Technical Guide to its Chemical Structure and Neoflavonoid Classification

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dalbergin**, a naturally occurring polyphenolic compound, is a significant member of the neoflavonoid class of secondary metabolites.[1] Found predominantly in plant species of the Dalbergia genus, this molecule has garnered considerable interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth analysis of the chemical structure of **dalbergin**, its precise classification within the broader flavonoid family, and detailed experimental protocols for its isolation, characterization, and synthesis. Quantitative physicochemical and spectroscopic data are presented in a structured format to facilitate comparative analysis. Furthermore, key biological pathways modulated by **dalbergin** are illustrated to provide context for its therapeutic potential.

# **Chemical Structure and Identification**

**Dalbergin** is chemically defined as 6-hydroxy-7-methoxy-4-phenylcoumarin.[1] Its molecular structure is characterized by a 4-phenylcoumarin backbone, which is the defining feature of neoflavonoids.[1][3] This core is substituted with a hydroxyl group at the C-6 position and a methoxy group at the C-7 position.[1]



Caption: Chemical structure of **Dalbergin** (6-hydroxy-7-methoxy-4-phenylcoumarin).

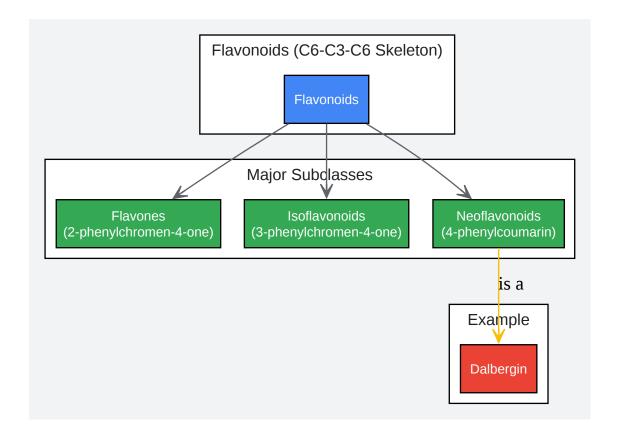
Table 1: Chemical Identifiers and Properties of Dalbergin

Property	Value	Reference
IUPAC Name	6-hydroxy-7-methoxy-4- phenylchromen-2-one	[3][4]
Molecular Formula	C16H12O4	[1][3][4]
Molecular Weight	268.26 g/mol	[1][4]
CAS Number	482-83-7	[4]
ChEBI ID	CHEBI:4308	[4]
Appearance	Yellow crystalline solid	
Boiling Point	489.00 °C (estimated)	[5]
Aqueous Solubility	0.12 mg/mL at 25°C	[1]
logP (o/w)	3.340 (estimated)	[5]

# Classification as a Neoflavonoid

Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton.[1] The classification into different subclasses is based on the oxidation state of the central C3 ring and the position of the B-ring attachment. While most flavonoids, such as flavones and flavonois, possess a 2-phenylchromen-4-one backbone, neoflavonoids are distinguished by their 4-phenylcoumarin (or 4-aryl-coumarin) core structure.[1][6] **Dalbergin** is a prime example of this subclass, specifically categorized as a neoflavone.[3]





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Caption: Hierarchical classification of **Dalbergin** within the flavonoid family.

# **Spectroscopic Data for Structural Elucidation**

The structure of **dalbergin** has been unequivocally confirmed through various spectroscopic techniques. The following table summarizes key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for Dalbergin



Technique	Data Highlights	Reference
<sup>1</sup> H-NMR	Data available, used for structural confirmation.	[6][7][8]
<sup>13</sup> C-NMR	Data available, used for structural confirmation.	[4][6][7][8]
Mass Spec (MS)	Precursor m/z: 269.0808 [M+H]+, 267.0663 [M-H]-	[4]
Infrared (IR)	Data available, used to identify functional groups.	[4][9]

# **Experimental Protocols Isolation and Purification from Natural Sources**

**Dalbergin** is commonly isolated from the heartwood of Dalbergia species, such as Dalbergia sissoo.[10][11] The general procedure involves solvent extraction followed by chromatographic purification.

#### **Detailed Methodology:**

#### Extraction:

- Air-dried and powdered heartwood of Dalbergia sissoo is subjected to extraction with a suitable organic solvent like ethanol, methanol, or ethyl acetate.[1]
- The extraction is typically performed using a Soxhlet apparatus or by maceration at room temperature for an extended period.

#### Fractionation:

- The crude extract is concentrated under reduced pressure to yield a residue.
- This residue can be subjected to liquid-liquid extraction to partition compounds based on polarity, often using solvents like hexane and chloroform to remove less polar constituents.
  [1]

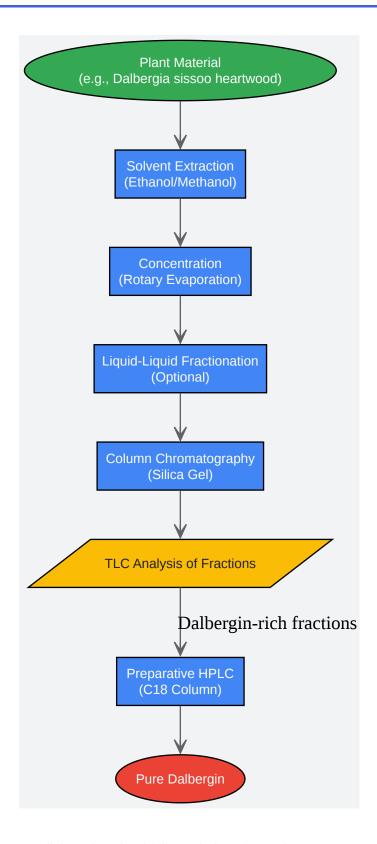






- Chromatographic Purification:
  - Column Chromatography (CC): The enriched fraction is loaded onto a silica gel column.[1]
     Elution is carried out with a gradient of solvents, typically starting with non-polar solvents
     (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol) to
     separate the constituents.[1]
  - Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing dalbergin, as identified by Thin Layer Chromatography (TLC), are further purified using Prep-HPLC.[1] A C18 column is commonly used with a mobile phase such as a methanol/water or acetonitrile/water gradient.[12] This step is crucial for obtaining high-purity dalbergin.[1]





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Caption: General experimental workflow for the isolation and purification of **Dalbergin**.



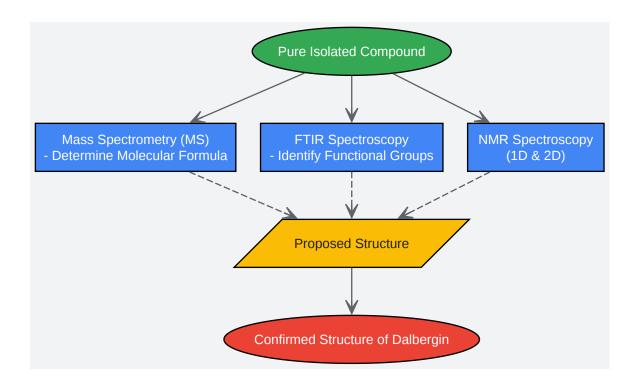
# **Structural Elucidation Techniques**

The definitive structure of an isolated compound is determined through a combination of modern spectroscopic methods.

#### Detailed Methodology:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula of the purified compound.[13]
- Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH), methoxy (-OCH<sub>3</sub>), and carbonyl (C=O) groups, based on their characteristic absorption frequencies.[9][13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[13][14]
  - 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[9]





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Caption: Workflow for the structural elucidation of **Dalbergin**.

# **Chemical Synthesis**

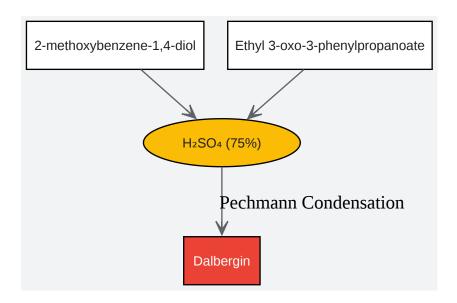
Total synthesis provides an alternative route to **dalbergin**, enabling the production of analogues for structure-activity relationship (SAR) studies.[1]

Detailed Methodology (Pechmann Condensation):

- Reaction Setup: At 0°C, 2-methoxybenzene-1,4-diol is dissolved in 75% sulfuric acid.[15]
- Addition of Reactant: Ethyl 3-oxo-3-phenylpropanoate is added dropwise to the solution containing the phenolic compound.[15]
- Reaction Progression: The mixture is stirred continuously for approximately 30 minutes at room temperature.[15] The reaction progress is monitored using Thin Layer Chromatography (TLC).[15]
- Workup and Extraction: Upon completion, the reaction mixture is poured into ice-cold water and extracted with an appropriate organic solvent, such as ethyl acetate.[15] The organic



layer is then washed, dried, and concentrated to yield the product, which can be further purified by crystallization or chromatography.



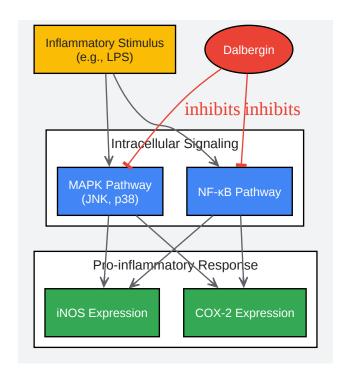
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Caption: A synthetic pathway for **Dalbergin** via Pechmann condensation.

# **Biological Activity and Signaling Pathways**

**Dalbergin** exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-studied. It has been shown to modulate key inflammatory signaling pathways. For instance, related neoflavonoids have been demonstrated to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response.[1] This suppression is often achieved by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogenactivated protein kinase) signaling pathways.[1]





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Caption: Inhibition of NF-kB and MAPK signaling pathways by **Dalbergin**.

### Conclusion

**Dalbergin** stands as a structurally distinct and biologically active neoflavonoid. Its 4-phenylcoumarin skeleton differentiates it from more common flavonoid subclasses, contributing to its unique pharmacological profile. The detailed protocols for its isolation, characterization, and synthesis provided herein offer a robust framework for researchers in natural product chemistry and drug development. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel therapeutic agents, particularly for inflammatory diseases and cancer. Further investigation into its mechanism of action and structure-activity relationships will continue to be a valuable area of research.

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